molecular formula C15H28N2O2 B7016892 2-(2-bicyclo[2.2.1]heptanyl)-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylacetamide

2-(2-bicyclo[2.2.1]heptanyl)-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylacetamide

Cat. No.: B7016892
M. Wt: 268.39 g/mol
InChI Key: ZQIDYBWVVZINOH-UHFFFAOYSA-N
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Description

2-(2-bicyclo[2.2.1]heptanyl)-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylacetamide is a complex organic compound featuring a bicyclic structure. This compound is notable for its unique molecular architecture, which includes a bicyclo[2.2.1]heptane scaffold. Such structures are often found in bioactive natural products and drug candidates, making this compound of significant interest in various fields of scientific research .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(2-bicyclo[2.2.1]heptanyl)-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylacetamide has a wide range of applications in scientific research:

Mechanism of Action

Properties

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-[2-[2-hydroxyethyl(methyl)amino]ethyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2/c1-16(7-8-18)5-6-17(2)15(19)11-14-10-12-3-4-13(14)9-12/h12-14,18H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIDYBWVVZINOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(C)C(=O)CC1CC2CCC1C2)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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